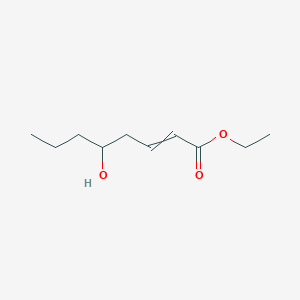
Ethyl 5-hydroxyoct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxyoct-2-enoate is an organic compound belonging to the ester family It is characterized by its molecular structure, which includes a hydroxyl group and an unsaturated carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxyoct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxyoct-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield saturated esters, where the double bond is hydrogenated.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-oxo-oct-2-enoate.
Reduction: Formation of ethyl 5-hydroxyoctanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxyoct-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxyoct-2-enoate involves its interaction with various molecular targets, primarily through its ester and hydroxyl groups. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis can activate or deactivate certain biological pathways, depending on the context.
Comparison with Similar Compounds
Ethyl 5-hydroxyoctanoate: Similar structure but lacks the double bond, leading to different reactivity and applications.
Methyl 5-hydroxyoct-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an unsaturated carbon-carbon double bond. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
6065-34-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 5-hydroxyoct-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9,11H,3-4,6-7H2,1-2H3 |
InChI Key |
ARDMGCSKYPKQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=CC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















